molecular formula C15H16N4O2S B2385739 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034472-57-4

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2385739
CAS No.: 2034472-57-4
M. Wt: 316.38
InChI Key: BUEHYFDLWCGJJU-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a 1,2,3-triazole-carboxamide moiety via a hydroxypropyl spacer. This structure combines aromatic, heteroaromatic, and amide functionalities, making it a candidate for diverse biological and material applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-15(21,9-16-14(20)11-8-19(2)18-17-11)13-7-10-5-3-4-6-12(10)22-13/h3-8,21H,9H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEHYFDLWCGJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 2034472-57-4) is a novel compound with potential biological applications. This article reviews its synthesis, biological activities, and the underlying mechanisms based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₆N₄O₂S
  • Molecular Weight : 316.4 g/mol

Biological Activity Overview

Research indicates that compounds featuring the triazole moiety exhibit a range of biological activities, including antimicrobial , antiproliferative , and antioxidant effects. The incorporation of a benzo[b]thiophene structure further enhances these properties.

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro studies reported IC₅₀ values indicating potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, triazole derivatives have been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The triazole ring may interfere with the biosynthesis of ergosterol in fungal cells or disrupt bacterial cell wall synthesis.
  • Antiproliferative Mechanism : The compound's structural features facilitate binding to enzymes involved in nucleotide metabolism, thus impeding cancer cell proliferation.
  • Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Research Findings and Case Studies

Recent studies have synthesized various derivatives of triazole compounds and evaluated their biological activities:

CompoundActivity TypeIC₅₀ (µM)Target
Compound 9Antiproliferative1.1 (MCF-7)Thymidylate Synthase
Compound 6Antimicrobial-E. coli, S. aureus
Compound 17Antioxidant-Free Radical Scavenging

These findings underline the significant potential of triazole-based compounds in therapeutic applications.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C15H16N4O2S
  • Molecular Weight : 316.4 g/mol
  • CAS Number : 2034472-57-4

Antimicrobial Activity

The benzo[b]thiophene moiety present in this compound is associated with various biological activities, including antimicrobial properties. Studies have demonstrated that derivatives containing this scaffold exhibit significant activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Evaluation

In a study assessing similar compounds, the antimicrobial activity was evaluated using the broth microdilution method against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the benzo[b]thiophene structure showed minimal inhibitory concentrations (MIC) as low as 4 µg/mL, suggesting strong antibacterial potential (Kesuma et al., 2022) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that compounds featuring the triazole ring often exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In comparative studies, derivatives similar to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide demonstrated IC50 values significantly lower than conventional chemotherapeutics. For instance, one derivative exhibited an IC50 of approximately 5 µM against MCF7 breast cancer cells (PMC7145827) . This suggests that such compounds could be developed into effective anticancer agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship of triazole derivatives has been extensively studied. Modifications to the benzo[b]thiophene and triazole components can enhance biological activity and selectivity. For example:

ModificationEffect on Activity
Hydroxyl Group AdditionIncreased solubility and enhanced interaction with biological targets
Substitution on Triazole RingImproved potency against specific cancer cell lines

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's potential mechanisms of action and guide further modifications to enhance efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral and Crystallographic Analysis

  • IR and NMR Signatures : The target compound’s carboxamide group would display νC=O at ~1660–1680 cm⁻¹ (cf. ’s hydrazinecarbothioamides), while the benzo[b]thiophene moiety may show aromatic C–H stretches at ~3000–3100 cm⁻¹. ¹H-NMR would resolve hydroxypropyl (δ ~1.5–2.5 ppm) and triazole protons (δ ~7.5–8.5 ppm) .
  • Crystallography Tools : Related compounds (e.g., ) use SHELX and WinGX/ORTEP for structure refinement. The target compound’s crystal structure, if solved, would likely employ these programs for anisotropic displacement parameter analysis .

Data Tables

Table 2: Crystallographic Tools in Related Compounds

Compound Software Used Key Features Refined Reference
Triazole-chlorophenyl SHELXL, WinGX/ORTEP Hydrogen bonding, anisotropic displacement
S-Alkylated triazoles SHELX-76 Tautomeric forms, molecular geometry
Click-derived carboxamides SHELXTL (Bruker AXS) Stereochemistry, bond lengths/angles

Research Implications

Future studies should explore:

  • Biological Activity: Comparative assays against ’s antibacterial quinolones .
  • Crystallography : Full structural elucidation using SHELXL/WinGX to resolve hydrogen-bonding patterns .
  • Synthetic Optimization : Leveraging ’s CuI/DBU catalysis for improved yield .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via multi-step organic reactions. A typical approach involves:

  • Azide-alkyne cycloaddition : The Huisgen reaction (1,3-dipolar cycloaddition) between an azide and a terminal alkyne to form the 1,2,3-triazole core .
  • Functional group coupling : Amide bond formation between the triazole-carboxylic acid derivative and the benzo[b]thiophene-containing amine under coupling agents like EDCI/HOBt .
  • Hydroxyl group introduction : Epoxide ring-opening or ketone reduction strategies to incorporate the 2-hydroxypropyl moiety . Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to minimize side products. For example, THF or DMF is often used as a solvent, with heating under reflux (80–120°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

  • NMR spectroscopy : Confirm regiochemistry of the triazole ring (1H NMR: δ 7.8–8.2 ppm for triazole protons) and amide bond formation (13C NMR: ~165–170 ppm for carbonyl) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) to confirm molecular weight and purity .
  • IR spectroscopy : Identify characteristic absorptions for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) . Consistency between experimental and calculated spectral data is critical for structural validation.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) to obtain intensity data.
  • Structure solution : Employ direct methods (SHELXT) or Patterson techniques .
  • Refinement : SHELXL for least-squares refinement, addressing anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : WinGX and ORTEP for generating thermal ellipsoid plots and packing diagrams .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Common issues include disorder, twinning, or poor data resolution. Strategies involve:

  • Model parameterization : Use restraints (e.g., DFIX, SIMU) in SHELXL to stabilize atomic positions in disordered regions .
  • Twinning analysis : Apply the Hooft parameter or TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
  • Validation tools : Check R-factor convergence, ADP consistency, and hydrogen bonding geometry using PLATON or CCDC Mercury .

Q. What computational methods optimize reaction conditions for synthesizing this compound with high yield?

Modern approaches integrate:

  • Quantum chemical calculations : Predict reaction pathways and transition states using Gaussian or ORCA to identify energetically favorable conditions .
  • High-throughput screening (HTS) : Combine automated synthesis platforms (e.g., Chemspeed) with machine learning to map solvent/catalyst effects .
  • Design of Experiments (DoE) : Statistically model variables (temperature, stoichiometry) to maximize yield . For example, ICReDD’s reaction path search methods reduce trial-and-error by linking computational predictions to experimental validation .

Q. How can molecular docking studies elucidate this compound’s interactions with biological targets?

Docking workflows include:

  • Target preparation : Retrieve protein structures (e.g., from PDB) and optimize protonation states with PROPKA.
  • Ligand parameterization : Generate 3D conformers of the compound using OpenBabel or RDKit .
  • Docking simulations : Use AutoDock Vina or GOLD to predict binding poses, prioritizing hydrogen bonds between the triazole/amide groups and active-site residues (e.g., Asp/Glu) .
  • Validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme inhibition assays .

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